1-Pentylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentylpiperazine is an organic compound with the molecular formula C9H20N2 It is a derivative of piperazine, featuring a pentyl group attached to the nitrogen atom of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with pentyl halides under basic conditions. For example, piperazine can react with pentyl bromide in the presence of a base such as sodium hydroxide to yield this compound. The reaction typically occurs in an organic solvent like ethanol or acetonitrile and requires heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Pentylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce any functional groups present on the pentyl chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-pentylpiperazine involves its interaction with specific molecular targets. It is known to act on neurotransmitter receptors, particularly those involved in the gamma-aminobutyric acid (GABA) system. By binding to these receptors, it can modulate neurotransmitter release and neuronal activity, leading to its observed effects. The exact pathways and molecular targets are still under investigation, but its action on GABA receptors is a key aspect of its mechanism .
Comparison with Similar Compounds
1-Phenylpiperazine: Similar in structure but with a phenyl group instead of a pentyl group.
1-Benzylpiperazine: Another derivative with a benzyl group, used as a recreational drug and studied for its stimulant effects.
1-Methylpiperazine: A simpler derivative with a methyl group, used in various chemical syntheses.
Uniqueness of 1-Pentylpiperazine: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer alkyl chain compared to other piperazine derivatives affects its lipophilicity and, consequently, its interaction with biological membranes and receptors. This makes it a valuable compound for studying the effects of alkyl chain length on biological activity .
Properties
IUPAC Name |
1-pentylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-3-4-7-11-8-5-10-6-9-11/h10H,2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWWNBHUIIRNDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371845 |
Source
|
Record name | 1-pentylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50866-75-6 |
Source
|
Record name | 1-pentylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 50866-75-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.